
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide, also known as MQPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MQPA is a small molecule that belongs to the class of quinoline-based compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide is complex and is thought to involve multiple pathways. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide has been found to interact with a range of proteins, including proteases, enzymes, and receptors, and may act by modulating their activity or binding affinity. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide has also been shown to induce changes in intracellular signaling pathways, including the activation of PKC and the inhibition of the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antithrombotic, and antitumor activity. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide has been shown to inhibit the activity of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the production of reactive oxygen species (ROS) in cells. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide has also been found to exhibit antithrombotic activity by inhibiting platelet aggregation and reducing the formation of blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide in lab experiments is its potent inhibitory activity against a range of proteases, which makes it a useful tool for studying the role of proteases in various biological processes. However, one limitation of using N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide is that it may exhibit off-target effects on other proteins, which can complicate data interpretation. Additionally, the synthesis of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide can be challenging and may require specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide. One area of interest is the development of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is the use of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide as a tool for studying the role of proteases in cancer progression and metastasis. Finally, further research is needed to elucidate the exact mechanism of action of N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide and its potential off-target effects on other proteins.
Méthodes De Synthèse
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide can be synthesized using a variety of methods, including the reaction of 8-methylquinoline-5-carboxylic acid with 2-pyrazol-1-ylpropan-1-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide product can then be purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential use in a range of scientific research applications, including as a protease inhibitor, an enzyme activator, and a modulator of protein-protein interactions. N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide has been found to exhibit potent inhibitory activity against a range of proteases, including thrombin, trypsin, and chymotrypsin, and has been shown to activate the enzyme protein kinase C (PKC).
Propriétés
IUPAC Name |
N-(8-methylquinolin-5-yl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-6-7-14(13-5-3-8-17-15(11)13)19-16(21)12(2)20-10-4-9-18-20/h3-10,12H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTLSGMLLGJCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C(C)N3C=CC=N3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


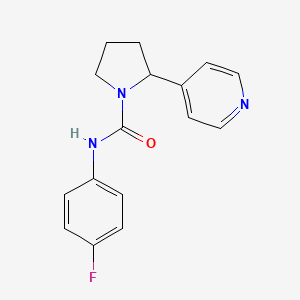

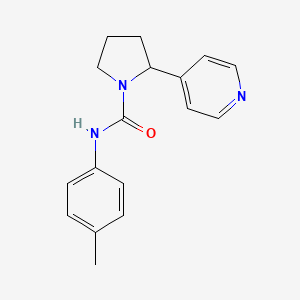
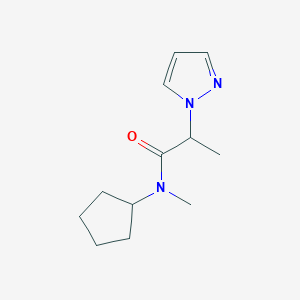
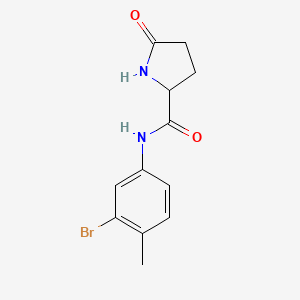
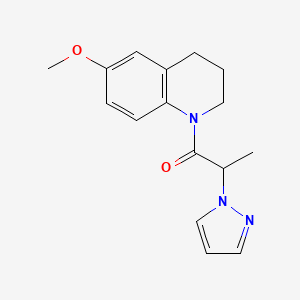

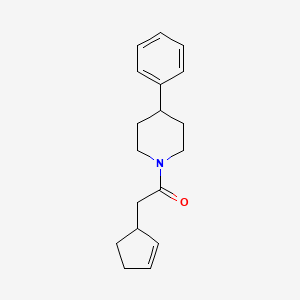

![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)
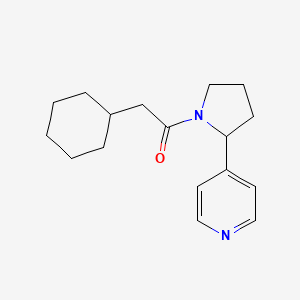
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)
